

A Comparative Guide to Cross-Species Post-Translational Modifications of Cytochrome c

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	CYTOCHROME C FROM BOVINE HEART
Cat. No.:	B1165588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of post-translational modifications (PTMs) on cytochrome c across different species, supported by experimental data. We delve into the methodologies for key experiments and present quantitative data in clearly structured tables for straightforward comparison. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex regulatory mechanisms governing this essential protein.

Introduction to Cytochrome c and its Modifications

Cytochrome c is a small heme protein crucial for life and death processes in eukaryotic cells. It functions as an electron carrier in the mitochondrial electron transport chain during cellular respiration and as a key signaling molecule in the intrinsic pathway of apoptosis.^[1] The diverse functions of cytochrome c are intricately regulated by a variety of post-translational modifications (PTMs), including phosphorylation, acetylation, and nitration. These modifications can alter the protein's structure, subcellular localization, and interaction with other proteins, thereby modulating its activity in both physiological and pathological conditions.^{[2][3]} This guide explores the landscape of cytochrome c PTMs across different species, highlighting conserved and divergent regulatory mechanisms.

Comparative Analysis of Cytochrome c Post-Translational Modifications

The type and location of PTMs on cytochrome c can vary significantly across species, reflecting evolutionary adaptations and divergent signaling pathways. While some modification sites are highly conserved, others are specific to certain lineages.

Phosphorylation

Phosphorylation is a key regulatory PTM of cytochrome c, primarily occurring on tyrosine, threonine, and serine residues. In mammals, several phosphorylation sites have been identified that play crucial roles in modulating mitochondrial respiration and apoptosis.^[2] For instance, phosphorylation of Tyr48 in bovine liver has been shown to inhibit apoptosis, turning cytochrome c into an anti-apoptotic switch.^[1]

Table 1: Comparison of Known Phosphorylation Sites in Cytochrome c Across Species

Residue	Human (<i>Homo sapiens</i>)	Bovine (<i>Bos taurus</i>)	Rat (<i>Rattus norvegicus</i>)	Yeast (<i>Saccharomyces cerevisiae</i>)	Fruit Fly (<i>Drosophila melanogaster</i>)	Thale Cress (<i>Arabidopsis thaliana</i>)
Thr28	Present ^[2]	-	Present ^[4]	-	-	-
Ser47	Present ^[2]	-	-	-	-	-
Tyr48	Present ^[2]	Present ^[5]	-	-	-	-
Thr58	-	-	Present ^[6]	-	-	-
Tyr97	-	Present ^[2]	-	-	-	-

Note: "-" indicates that the PTM has not been reported in the UniProt database for that species. Data compiled from UniProt and cited literature.^{[7][8][9][10][11]}

Acetylation

Lysine acetylation is another critical PTM that neutralizes the positive charge of lysine residues, potentially altering protein-protein interactions. In humans, acetylation of specific lysine residues in cytochrome c has been linked to cancer and metabolic reprogramming.[\[12\]](#)[\[13\]](#)

Table 2: Comparison of Known Acetylation Sites in Cytochrome c Across Species

Residue	Human (<i>Homo sapiens</i>)	Porcine (<i>Sus scrofa</i>)	Mouse (<i>Mus musculus</i>)	Yeast (<i>Saccharomyces cerevisiae</i>)	Fruit Fly (<i>Drosophila melanogaster</i>)	Thale Cress (<i>Arabidopsis thaliana</i>)
Lys8	-	-	Present [2]	-	-	-
Lys39	-	Present [13]	-	-	-	-
Lys53	Present [12]	-	-	-	-	-

Note: "-" indicates that the PTM has not been reported in the UniProt database for that species. Data compiled from UniProt and cited literature.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

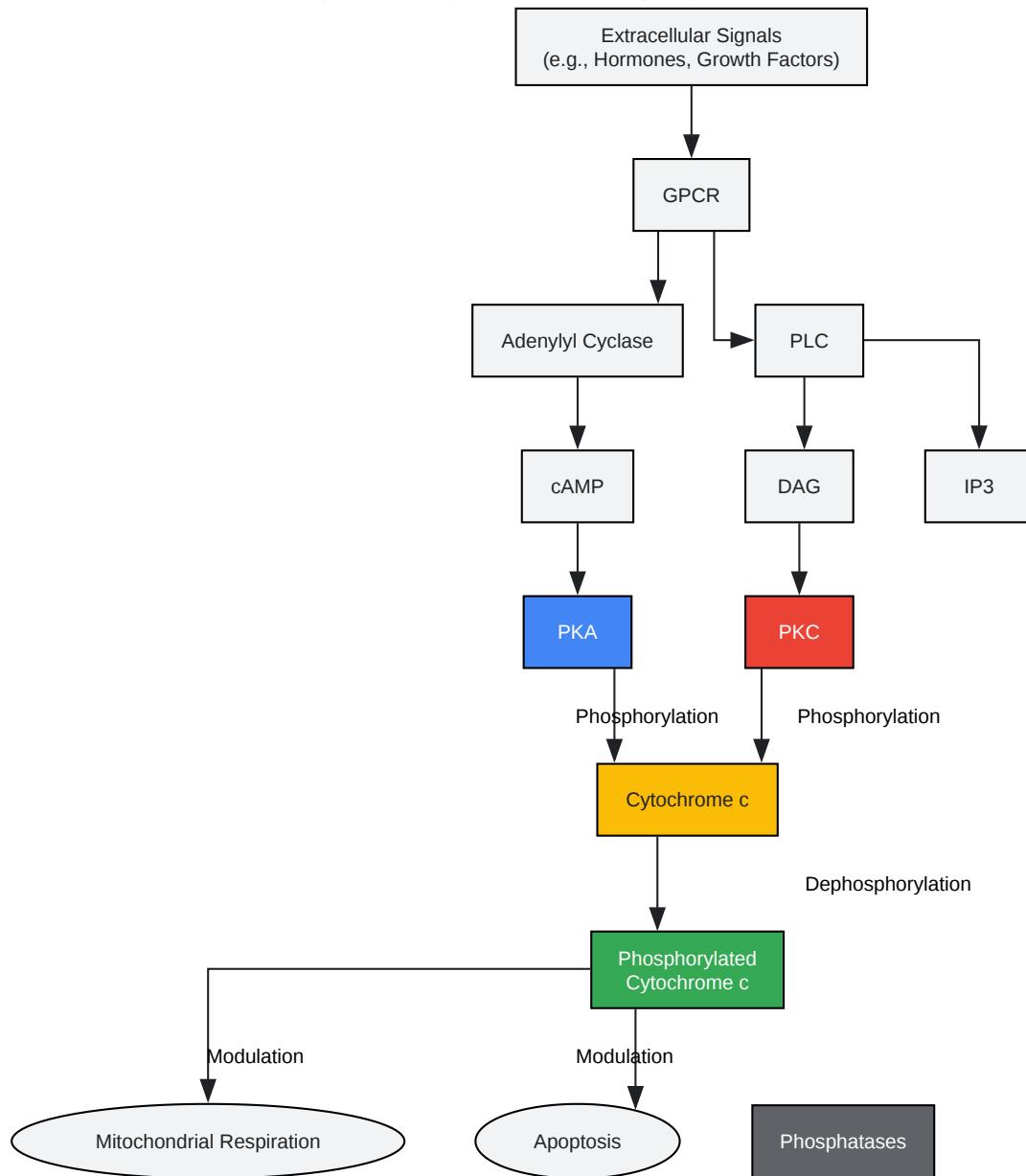
Nitration

Tyrosine nitration is a non-enzymatic PTM that can occur under conditions of oxidative stress. Nitration of specific tyrosine residues in cytochrome c can impair its function in the electron transport chain and modulate its pro-apoptotic activity.[\[3\]](#)[\[14\]](#)

Table 3: Comparison of Known Nitration Sites in Cytochrome c Across Species

Residue	Horse (<i>Equus caballus</i>)	Human (<i>Homo sapiens</i>)
Tyr74	Present [15]	-
Tyr97	Present [15]	-

Note: "-" indicates that the PTM has not been reported in the UniProt database for that species. Data compiled from UniProt and cited literature.

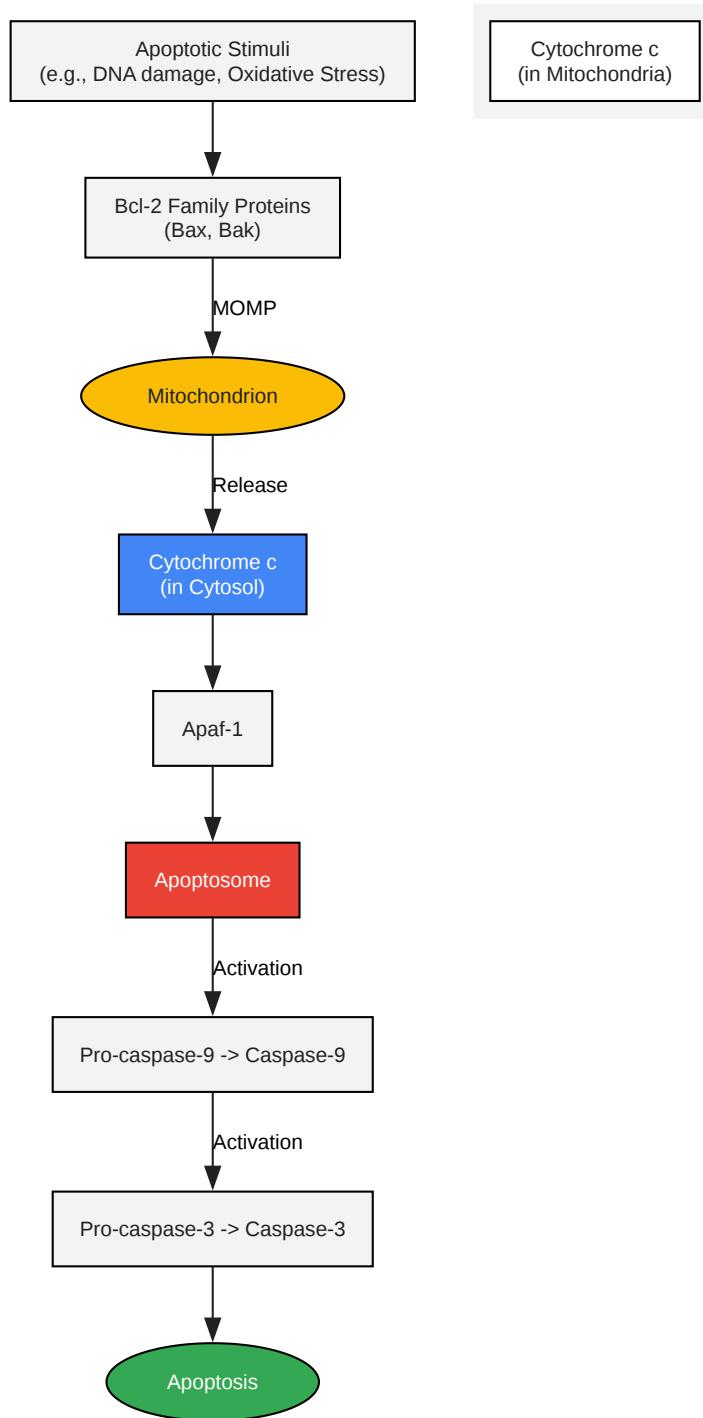

Signaling Pathways Regulating Cytochrome c PTMs

The PTMs of cytochrome c are dynamically regulated by various signaling pathways that respond to cellular cues. Understanding these pathways is crucial for elucidating the functional consequences of cytochrome c modification.

Regulation of Cytochrome c Phosphorylation

Several kinases and phosphatases have been implicated in the regulation of cytochrome c phosphorylation. Protein Kinase A (PKA) and Protein Kinase C (PKC) are two key kinases that can phosphorylate cytochrome c and other mitochondrial proteins, thereby influencing cellular metabolism and apoptosis.[\[15\]](#)[\[16\]](#)

Regulation of Cytochrome c Phosphorylation


[Click to download full resolution via product page](#)

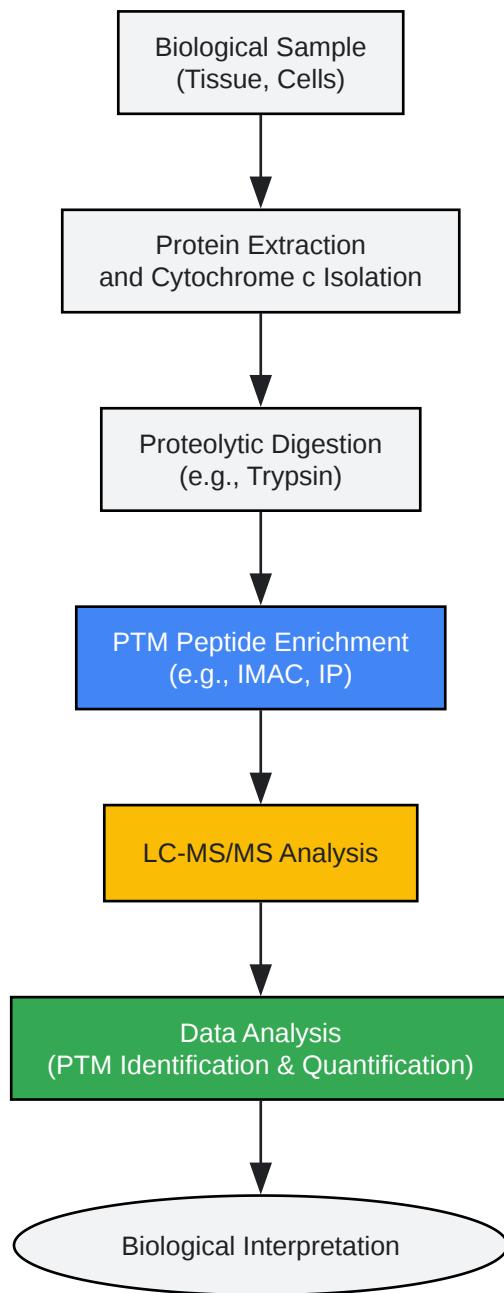
Regulation of Cytochrome c Phosphorylation by PKA and PKC signaling pathways.

Role of Cytochrome c in Apoptosis

The release of cytochrome c from the mitochondria is a critical step in the intrinsic pathway of apoptosis. Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases.[\[17\]](#)

Cytochrome c-Mediated Apoptosis Pathway

[Click to download full resolution via product page](#)


The intrinsic pathway of apoptosis initiated by the release of cytochrome c.

Experimental Protocols

Accurate identification and quantification of cytochrome c PTMs are essential for understanding their functional roles. Mass spectrometry-based proteomics is the primary method for this analysis.

General Workflow for PTM Analysis of Cytochrome c

General Workflow for PTM Analysis

[Click to download full resolution via product page](#)

A generalized workflow for the identification and quantification of PTMs.

Detailed Methodologies

1. Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)

This protocol is adapted for the enrichment of phosphorylated cytochrome c peptides prior to mass spectrometry analysis.

- Materials:

- IMAC resin (e.g., Fe-NTA or TiO2)
- Binding/Wash Buffer: 80% Acetonitrile (ACN), 0.1% Trifluoroacetic acid (TFA)
- Elution Buffer: 1% Ammonium hydroxide

- Procedure:

- Equilibrate the IMAC resin with Binding/Wash Buffer.
- Load the tryptic digest of cytochrome c onto the equilibrated resin.
- Incubate for 30 minutes at room temperature with gentle agitation to allow phosphopeptides to bind.
- Wash the resin three times with Binding/Wash Buffer to remove non-phosphorylated peptides.
- Elute the bound phosphopeptides with Elution Buffer.
- Acidify the eluate with formic acid and desalt using a C18 StageTip before LC-MS/MS analysis.

2. Immunoprecipitation of Acetylated Cytochrome c

This protocol describes the enrichment of acetylated cytochrome c from cell or tissue lysates.

[\[18\]](#)[\[19\]](#)

- Materials:

- Anti-acetyllysine antibody conjugated to agarose beads

- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease and deacetylase inhibitors.
- Wash Buffer: Lysis buffer without detergents.
- Elution Buffer: 0.1 M Glycine pH 2.5.

- Procedure:
 - Lyse cells or tissues in Lysis Buffer on ice.
 - Clarify the lysate by centrifugation.
 - Incubate the cleared lysate with anti-acetyllysine antibody-conjugated beads overnight at 4°C with gentle rotation.
 - Wash the beads three times with Wash Buffer.
 - Elute the acetylated proteins with Elution Buffer.
 - Neutralize the eluate with 1 M Tris-HCl pH 8.5. The sample is now ready for SDS-PAGE and subsequent mass spectrometry analysis.[20]

3. Identification of Nitrated Tyrosine Residues by Mass Spectrometry

This protocol outlines a general approach for identifying nitrated peptides from a complex mixture.[21][22]

- Procedure:
 - Perform a tryptic digest of the protein sample.
 - Enrich for nitrotyrosine-containing peptides using an anti-nitrotyrosine antibody (immunoaffinity enrichment).[21]
 - Alternatively, chemical derivatization of the nitro group followed by affinity capture can be employed.
 - Analyze the enriched fraction by LC-MS/MS.

- Identify nitrated peptides by searching for a mass shift of +45.00 Da on tyrosine residues. Precursor ion scanning for the immonium ion of nitrotyrosine (m/z 181.1) can also be used for selective detection.[23]

Alternative Approaches and Future Directions

While mass spectrometry is the gold standard for PTM analysis, other methods like Western blotting with PTM-specific antibodies can be used for validation and semi-quantitative analysis. The development of novel enrichment strategies and more sensitive mass spectrometers will continue to advance our understanding of the complex PTM landscape of cytochrome c. Future studies employing quantitative proteomics across a wider range of species will be crucial for a comprehensive understanding of the evolution and functional significance of cytochrome c PTMs.[24][25]

Conclusion

The post-translational modification of cytochrome c represents a critical layer of regulation for its diverse functions in cellular bioenergetics and programmed cell death. This guide provides a comparative overview of these modifications across different species, highlighting the importance of a multi-faceted approach that combines quantitative proteomics, detailed biochemical assays, and robust data analysis. By understanding the similarities and differences in cytochrome c PTMs across the evolutionary spectrum, researchers can gain valuable insights into fundamental cellular processes and their dysregulation in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cytochrome c - Wikipedia [en.wikipedia.org]
- 2. Phosphorylations and Acetylations of Cytochrome c Control Mitochondrial Respiration, Mitochondrial Membrane Potential, Energy, ROS, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]
- 4. Regulation of Respiration and Apoptosis by Cytochrome c Threonine 58 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multiple functions of cytochrome c and their regulation in life and death decisions of the mammalian cell: from respiration to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. mdpi.com [mdpi.com]
- 13. Cytochrome c lysine acetylation regulates cellular respiration and cell death in ischemic skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical properties of cytochrome c nitrated by peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chapter X. Phosphorylation of mammalian cytochrome c and cytochrome c oxidase in the regulation of cell destiny: respiration, apoptosis, and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein kinase A and protein kinase C signaling pathway interaction in phenylethanolamine N-methyltransferase gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. immunechem.com [immunechem.com]
- 19. protocols.io [protocols.io]
- 20. ptglab.co.jp [ptglab.co.jp]
- 21. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mass spectrometry analysis of nitrotyrosine-containing proteins. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]
- 25. Quantitative mass spectrometry of posttranslational modifications: keys to confidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Cross-Species Post-Translational Modifications of Cytochrome c]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165588#cross-species-analysis-of-cytochrome-c-post-translational-modifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com